AH23848

Descripción general

Descripción

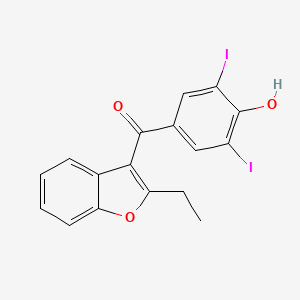

(1R,2R,5S)-AH23848 is a (4Z)-7-{5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid in which the stereocentres at positions 1, 2 and 5 have R-, R- and S-configuration respectively. It is a conjugate acid of a (1R,2R,5S)-AH23848(1-). It is an enantiomer of a (1S,2S,5R)-AH23848.

Aplicaciones Científicas De Investigación

Antagonismo del receptor 4 de prostaglandina E2 (EP4)

AH23848 se ha utilizado como antagonista del receptor 4 de prostaglandina E2 (EP4). Esta aplicación es significativa para estudiar el efecto del compuesto en la acumulación de adenosín monofosfato cíclico (AMPc) en las células. Por ejemplo, se ha utilizado para observar cambios en los niveles de AMPc en células de músculo liso arterial pulmonar de rata monocrotalina (MCT28d) (PASMC) y células mononucleares de sangre periférica enriquecidas con células T humanas (PBMC) .

Modulación de la respuesta inflamatoria

El papel del compuesto como antagonista del EP4 también se extiende a la modulación de las respuestas inflamatorias. This compound se ha aplicado para estudiar su impacto en la expresión de colágeno-I, metaloproteinasa (MMP-1), MMP-3 y expresión génica de EP4 en fibroblastos de tendón humanos después del tratamiento con interleucina (IL)-1β .

Investigación sobre la hipertensión pulmonar

En el contexto de la hipertensión pulmonar, la capacidad de this compound para regular la producción de óxido nítrico (NO) y reducir la acumulación de AMPc endógeno ofrece una vía para explorar posibles enfoques terapéuticos .

Mecanismo De Acción

Target of Action

AH23848 primarily targets the thromboxane receptor (TP) and the prostaglandin E2 receptor 4 (EP4) . The TP receptor is activated by thromboxane A2 (TXA2), a potent inducer of platelet aggregation and contraction of vascular and respiratory smooth muscle . The EP4 receptor is coupled to Gs and mediates increases in cAMP concentration by activation of adenylyl cyclase .

Mode of Action

This compound acts as a dual antagonist of TP and EP4 receptors . It inhibits TXA2-induced platelet aggregation and antagonizes the contraction of human bronchial smooth muscle induced by the TP agonist U-46619 . It also impairs PGE2-mediated relaxation of piglet saphenous vein by antagonizing the PGE2 receptor EP4 .

Biochemical Pathways

The action of this compound affects the cyclooxygenase pathway . By inhibiting the TP and EP4 receptors, this compound regulates the production of nitric oxide (NO) and reduces endogenous cAMP accumulation . This is carried out by declination of inducible nitric oxide synthase (iNOS) gene expression and acceleration of iNOS protein degradation in glomerular mesangial cells .

Pharmacokinetics

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. It induces accumulation of cells in early S phase and lowers cyclin A levels . In syngeneic BALB/cByJ female mice injected with line 66.1 or 410.4 tumor cells, this compound inhibited the metastasis of line 66.1 and 410.4 cells .

Análisis Bioquímico

Biochemical Properties

AH23848 plays a crucial role in biochemical reactions by inhibiting the activity of TP and EP4 receptors. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits thromboxane A2-induced platelet aggregation and the contraction of human bronchial smooth muscle . Additionally, this compound impairs prostaglandin E2-mediated relaxation of piglet saphenous vein by antagonizing the EP4 receptor . These interactions highlight the compound’s potential in modulating inflammatory and cardiovascular responses.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound suppresses serum-induced cyclic adenosine monophosphate (cAMP) generation, cyclin A synthesis, and the proliferation of fibroblasts . Furthermore, it reduces metastasis in a mouse model of metastatic breast cancer by inhibiting the EP4 receptor . These cellular effects underscore the compound’s potential in therapeutic interventions for cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with TP and EP4 receptors. By antagonizing these receptors, this compound inhibits enzyme activities and modulates gene expression. Specifically, it blocks thromboxane A2-induced platelet aggregation and prostaglandin E2-mediated relaxation of smooth muscle . Additionally, this compound suppresses cAMP generation and cyclin A synthesis, thereby inhibiting cell proliferation . These molecular interactions elucidate the compound’s role in regulating inflammatory and cardiovascular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, with a shelf life of up to two years . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of TP and EP4 receptor activities, leading to prolonged anti-inflammatory and anti-cancer effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TP and EP4 receptor activities without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for this compound in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process influences the compound’s bioavailability and efficacy. Additionally, this compound affects metabolic flux and metabolite levels, further impacting its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . This compound is primarily distributed in the liver, kidneys, and lungs, where it exerts its pharmacological effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound localizes to the cytoplasm and nucleus, where it modulates gene expression and enzyme activities . These subcellular interactions are essential for understanding the compound’s mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33)/b2-1-/t25-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFUFYLETVNNRF-OSAZKUMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1[C@@H]2[C@H]([C@H](CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AH23848?

A1: this compound acts as a potent and selective thromboxane A2 (TXA2) receptor antagonist. [, ] This means it binds to the TXA2 receptor, preventing TXA2 from binding and exerting its effects. []

Q2: What are the downstream effects of this compound's antagonism of the TXA2 receptor?

A2: By blocking the TXA2 receptor, this compound inhibits TXA2-mediated platelet aggregation, a key process in thrombosis. [, , ] It also inhibits the contraction of vascular and respiratory smooth muscle, typically induced by TXA2. [, , , ]

Q3: Does this compound affect the production of TXA2 or prostacyclin?

A3: Research suggests that pretreatment with this compound does not significantly alter the ischemia-induced release of TXA2 or prostacyclin. [] This indicates that its primary mode of action is receptor blockade, not synthesis inhibition.

Q4: Are there other pathways, besides TXA2 receptor antagonism, through which this compound might exert its effects?

A4: While TXA2 receptor antagonism is its primary mechanism, some studies suggest this compound might induce protective effects in the stomach, potentially mediated by endogenous prostaglandins rather than direct interaction with TXA2 receptors. [] More research is needed to fully elucidate these alternative pathways.

Q5: How does this compound affect the EP4 receptor?

A5: While primarily known for its TXA2 receptor antagonism, research indicates that this compound can also act as an antagonist of the prostaglandin E2 receptor subtype 4 (EP4). [, , , , , , , , , ] This interaction has been implicated in various processes, including modulation of inflammatory responses, cell migration, and pain hypersensitivity. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C26H33NO5, and its molecular weight is 439.55 g/mol. (Derived from the provided chemical name)

Q7: Is there any spectroscopic data available for this compound?

A7: The provided research abstracts do not contain specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. Further investigation into the chemical literature would be required for this information.

Q8: What is the duration of action of this compound?

A8: Research shows that this compound has a long duration of action. It can inhibit ex vivo platelet aggregation for up to 6 hours after oral administration in guinea pigs. []

Q9: Has this compound shown efficacy in in vivo models of cardiovascular disease?

A9: Yes, this compound has shown antithrombotic activity in an in vivo guinea pig model by inhibiting platelet deposition on injured arteries. [] It has also been shown to reduce platelet deposition on vascular grafts in humans. [] Additionally, this compound suppressed ischemia and reperfusion-induced arrhythmias in anaesthetized greyhounds. []

Q10: Are there any clinical trials investigating the efficacy of this compound in humans?

A10: While this compound has been used in clinical trials to investigate its effect on platelet deposition in vascular grafts [] and angina pectoris, [, ] information on large-scale clinical trials and its overall clinical development status is not provided in the abstracts.

Q11: When was this compound first described as a potential therapeutic agent?

A11: this compound was first described as a potent and selective TXA2 receptor-blocking drug in 1985. []

Q12: What significant findings have emerged from the research on this compound?

A12: Research on this compound has revealed the potential significance of TXA2 in various pathological conditions, particularly in cardiovascular and inflammatory diseases. The development of this compound as a selective TXA2 receptor antagonist has been instrumental in unraveling the role of TXA2 in these conditions and exploring potential therapeutic interventions. []

Q13: Has research on this compound sparked investigations into other therapeutic targets?

A13: Yes, research on this compound, particularly its interaction with EP4 receptors, has prompted further investigations into the therapeutic potential of targeting specific prostaglandin receptors in various diseases, including cancer and inflammatory conditions. [, , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

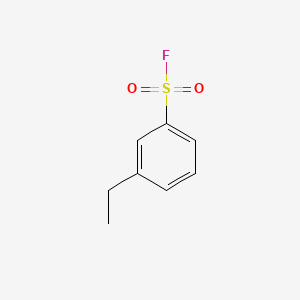

![3-[(4-AMINO-3-METHYLPHENYL)AZO]BENZENESULFONIC ACID](/img/structure/B1666573.png)